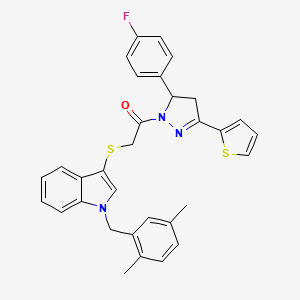

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28FN3OS2/c1-21-9-10-22(2)24(16-21)18-35-19-31(26-6-3-4-7-28(26)35)39-20-32(37)36-29(23-11-13-25(33)14-12-23)17-27(34-36)30-8-5-15-38-30/h3-16,19,29H,17-18,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSWZPUARYRUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule with a complex structure that includes an indole core, a thioether linkage, and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately . The structural complexity is attributed to the presence of multiple functional groups, which may contribute to its biological activity.

Key Structural Features:

- Indole Core : Known for its interaction with various biological macromolecules.

- Thioether Linkage : Enhances binding affinity to targets.

- Pyrazole Moiety : Implicated in various pharmacological activities.

The pharmacological effects of this compound are believed to arise from its interactions with specific molecular targets such as enzymes or receptors. The indole core may inhibit enzyme activity or modulate receptor function, while the thioether and pyrazole structures may enhance binding specificity.

Anticancer Activity

Research indicates that compounds structurally related to this molecule exhibit promising results in inhibiting cancer cell proliferation. For instance, studies on similar indole derivatives have shown significant activity against various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through various assays. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of this compound inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.

- Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor growth rates compared to control groups.

Research Findings

Recent investigations have focused on the synthesis and evaluation of biological activities of this class of compounds. The following findings highlight the potential therapeutic applications:

- Antimicrobial Activity : Related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

| Activity Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 32 µg/mL |

| Antifungal | C. albicans | 16 µg/mL |

Comparación Con Compuestos Similares

Key Observations:

Substituent Impact on Bioactivity :

- The 4-fluorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, similar to triazole derivatives .

- The thiophen-2-yl moiety could promote π-π stacking interactions, as seen in pyrazolo-pyrimidines .

Synthetic Challenges :

- The target compound’s dihydro-pyrazole and indole-thio groups likely require multi-step synthesis, analogous to TDAE-mediated reactions for imidazoles or Suzuki couplings for boronates .

Crystallographic Validation :

- SHELXL has been widely used for refining complex heterocycles (e.g., triazoles , pyrazoles ), suggesting its applicability for the target compound’s structural analysis .

Functional Group Analysis

- Indole vs.

- Thioether Linkage : The thioether in the target compound could enhance metabolic stability relative to ester or amide linkages in similar molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.